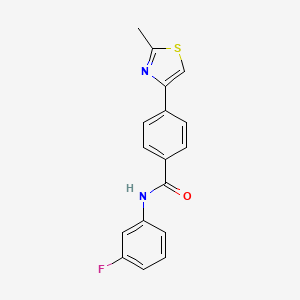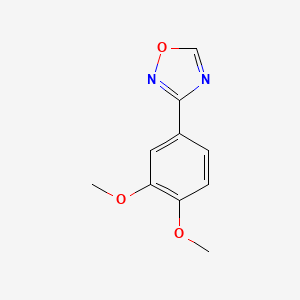
1-(2,4-Difluorophenyl)-3-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a difluorophenyl group, a piperidinyl group, and a pyridazinyl group, which contribute to its unique chemical properties and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone structures, such as 6-(4-acylaminophenyl)-4,5-dihydropyridazin-3(2H)-ones.
Difluorophenyl Compounds: Other compounds containing the difluorophenyl group, such as 3-(2,6-Difluorophenyl)-5-(piperidin-4-yl)-1,2,4-oxadiazole.
Uniqueness
3-(2,4-Difluorophenyl)-1-{3-[6-(Piperidin-1-yl)pyridazin-3-yl]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C22H21F2N5O |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-3-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H21F2N5O/c23-16-7-8-20(18(24)14-16)26-22(30)25-17-6-4-5-15(13-17)19-9-10-21(28-27-19)29-11-2-1-3-12-29/h4-10,13-14H,1-3,11-12H2,(H2,25,26,30) |
InChI Key |
UOMWMIYYSCXNBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11195788.png)
![3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11195802.png)
![5-[(4-Methoxyphenyl)methyl]-1,3-diphenyl-1,3,5-triazinane-2-thione](/img/structure/B11195806.png)

![N-(3-chlorophenyl)-2-{[6-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B11195820.png)

![N~2~-butyl-5-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methylpyrimidine-2,4-diamine](/img/structure/B11195839.png)
![1-(4-chlorophenyl)-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11195849.png)

![3-chloro-N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11195856.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B11195861.png)
![N-[2-(4-chlorophenyl)ethyl]-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B11195862.png)
![2-[(5-amino-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11195875.png)
![6,6-dimethyl-2-(methylsulfanyl)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11195878.png)
